Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate
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Overview
Description
Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-A]pyrazine family. This compound is characterized by its unique structure, which includes an imidazo[1,2-A]pyrazine core substituted with a 2,5-dichlorophenyl group and an ethyl ester at the 3-carboxylate position. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-dichlorobenzylamine with ethyl 2-bromoacetate in the presence of a base, followed by cyclization with a suitable reagent to form the imidazo[1,2-A]pyrazine ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or acetonitrile, and catalysts like palladium or copper salts .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as metal-free and aqueous synthesis under ambient conditions, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to modify the ester group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in DMF or potassium carbonate in acetonitrile.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-A]pyrazine derivatives, which can exhibit different chemical and biological properties .
Scientific Research Applications
Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structure.
Medicine: It has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
Imidazo[1,2-A]pyridines: These compounds share a similar core structure but differ in the substitution pattern and functional groups.
Imidazo[1,2-A]pyrazines: Other derivatives with different substituents at various positions on the ring.
Indole Derivatives: Compounds with an indole core that exhibit similar biological activities.
Uniqueness: Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate is unique due to the presence of the 2,5-dichlorophenyl group and the ethyl ester, which confer distinct chemical and biological properties. These features make it a valuable compound for research and potential therapeutic applications .
Biological Activity
Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate (CAS Number: 1426521-26-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities.
- Molecular Formula : C₁₅H₁₁Cl₂N₃O₂
- Molecular Weight : 336.17 g/mol
- Chemical Structure : The compound features a dichlorophenyl group attached to an imidazo-pyrazine core with a carboxylate ester functionality.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound was tested against various pathogens, showing significant activity with MIC values as low as 0.25 μg/mL against Staphylococcus aureus and Escherichia coli .
- Bactericidal/Fungicidal Concentrations : The Minimum Bactericidal Concentration (MBC) and Minimum Fungicidal Concentration (MFC) were also evaluated, indicating that the compound exhibits both bactericidal and fungicidal properties .
Table 1: Antimicrobial Activity of this compound
Pathogen | MIC (μg/mL) | MBC/MFC (μg/mL) |
---|---|---|
Staphylococcus aureus | 0.25 | 0.5 |
Escherichia coli | 0.25 | 0.5 |
Candida albicans | 0.5 | 1.0 |
Anticancer Activity
The compound has also been investigated for its anticancer properties:
- Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate induces apoptosis and inhibits cell proliferation .
- Mechanism of Action : The compound's mechanism involves the inhibition of specific kinases involved in cell cycle regulation and apoptosis pathways .
Enzyme Inhibition
This compound has been shown to inhibit enzymes relevant in various physiological processes:
- Carbonic Anhydrase Inhibition : It has been identified as a potential inhibitor of human carbonic anhydrase II (hCA II), a metalloenzyme crucial for maintaining acid-base balance in tissues .
- Kinase Inhibition : The compound demonstrates inhibitory activity against cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation .
Table 2: Enzyme Inhibition Activity
Enzyme | IC50 (μM) | Type of Inhibition |
---|---|---|
Human Carbonic Anhydrase II | 16.0 | Competitive |
Cyclin-dependent Kinases | 12.5 | Non-competitive |
Case Studies and Research Findings
Several case studies have documented the biological activity of this compound:
- Antimicrobial Efficacy : A study assessed the compound's efficacy against multi-drug resistant strains of bacteria and fungi, revealing promising results that warrant further exploration for therapeutic applications .
- Cancer Cell Line Analysis : Research involving human cancer cell lines indicated that treatment with the compound resulted in significant reductions in cell viability and induced apoptosis through caspase activation pathways .
- In Vivo Studies : Preliminary in vivo studies suggest that the compound may reduce tumor growth in animal models without significant toxicity .
Properties
Molecular Formula |
C15H11Cl2N3O2 |
---|---|
Molecular Weight |
336.2 g/mol |
IUPAC Name |
ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-a]pyrazine-3-carboxylate |
InChI |
InChI=1S/C15H11Cl2N3O2/c1-2-22-15(21)14-13(10-7-9(16)3-4-11(10)17)19-12-8-18-5-6-20(12)14/h3-8H,2H2,1H3 |
InChI Key |
IGDZIKDRXUSLQL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CN=C2)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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